Aluminum oxide, hydrate

Description

Nomenclature and Classification of Aluminum Oxide Hydrates

The nomenclature and classification of hydrated aluminum oxides can be complex due to the existence of multiple crystalline forms, or polymorphs, for both aluminum hydroxide (B78521) and aluminum oxyhydroxide. cir-safety.org A universal standard for naming is not consistently applied, which can lead to inconsistencies across different sources. cir-safety.org Generally, the classification is based on their crystallographic structures. cir-safety.org

Aluminum Hydroxide Polymorphs (e.g., Gibbsite, Bayerite, Nordstrandite)

Aluminum hydroxide, with the chemical formula Al(OH)₃, exists in four known crystalline polymorphs: gibbsite, bayerite, nordstrandite, and doyleite. cir-safety.orgwikipedia.orgnih.gov These polymorphs share the same chemical formula but differ in their crystal structure, specifically in the way the layers of aluminum hydroxide octahedra are stacked. cir-safety.orgwikipedia.orggeoscienceworld.org This structural difference arises from variations in the arrangement of hydrogen bonds between the layers. wikipedia.org

Gibbsite , also known as hydrargillite, is the most common and stable polymorph. wikipedia.orgwikipedia.org It is a major component of bauxite (B576324). wikipedia.org The structure of gibbsite consists of stacked double layers of hydroxyl groups, with aluminum ions occupying two-thirds of the octahedral holes between the layers. wikipedia.org This arrangement results in a neutral sheet. wikipedia.org Gibbsite can have a monoclinic or triclinic crystal system. wikipedia.org

Bayerite is another significant polymorph, often synthesized industrially. rruff.info It is less common in nature than gibbsite. geoscienceworld.org Bayerite has a monoclinic crystal structure. wikipedia.org The stacking of the aluminum hydroxide layers in bayerite differs from that in gibbsite, leading to different physical and chemical properties. geoscienceworld.orgrruff.info

Nordstrandite and Doyleite are rarer polymorphs of aluminum hydroxide, both having triclinic crystal systems. wikipedia.org Nordstrandite is thought to be a more stable form than bayerite in alkaline solutions. rruff.info

The formation of a particular polymorph is influenced by factors such as pH. geoscienceworld.orgrruff.info For instance, gibbsite tends to form in solutions with a pH below approximately 5.8, while bayerite precipitates in more alkaline conditions (pH > 5.8). rruff.info

Aluminum Oxyhydroxide Phases (e.g., Boehmite, Pseudoboehmite, Diaspore)

Aluminum oxyhydroxide, with the chemical formula AlO(OH), is another crucial component of bauxite and exists in several distinct phases. chemicalbook.comwikipedia.org

Boehmite and Diaspore (B1175340) are the two main crystalline forms of aluminum oxyhydroxide. geoscienceworld.org Both have a hexagonal close-packed arrangement of hydrogen atoms. acs.org Diaspore is considered the most stable aluminum hydroxide or oxyhydroxide phase at the Earth's surface. arizona.edu

Pseudoboehmite is a finely crystalline form of boehmite. funcmater.com It is characterized by incomplete crystallization and has a very similar X-ray diffraction pattern to boehmite, with the main difference being the intensity of the diffraction peaks. funcmater.com Pseudoboehmite is a precursor in the synthesis of various aluminas and is valued for its high surface area and porosity. funcmater.comresearchgate.net

The transformation of these phases is temperature-dependent. For example, boehmite transforms through a sequence of phases (gamma-alumina, theta-alumina) before becoming the stable alpha-alumina at temperatures above 1100°C. libretexts.org

Historical Perspectives on the Investigation of Hydrated Alumina (B75360) Systems

The study of hydrated alumina systems has a rich history intertwined with the development of the aluminum industry and advancements in materials science.

Early investigations into aluminous cements in the 1920s by researchers like Bates and Wells provided foundational knowledge on the reactions of calcium aluminates with water, leading to the formation of hydrated alumina phases. nist.govnist.gov These studies were critical in understanding the setting and hardening properties of these cements. nist.govnist.gov

The Bayer process, developed by Karl Josef Bayer, revolutionized the production of alumina from bauxite. wikipedia.org This process involves dissolving bauxite in a hot sodium hydroxide solution, precipitating aluminum hydroxide, and then calcining it to produce alumina. wikipedia.org Much of the commercially used aluminum hydroxide is manufactured through this method. wikipedia.org

Over the past five decades, extensive research has been conducted, often within industrial settings, to develop high-purity hydrates and aluminas with specific properties, such as low soda content. ijersonline.org These developments have been crucial for applications in ceramics, catalysts, and electronics. ijersonline.org

More recent research has focused on the surface chemistry and structural transformations of hydrated aluminas. Studies have employed advanced techniques like solid-state NMR to understand dehydration and dehydroxylation processes in materials like pseudoboehmite. acs.org The influence of factors like pH on the formation of different polymorphs has also been a significant area of investigation. rruff.info

Academic Significance in Materials Science and Geochemistry

Hydrated aluminum oxides and hydroxides hold considerable academic significance in both materials science and geochemistry due to their diverse properties and applications.

In Materials Science:

Precursors for Advanced Materials: These compounds are essential precursors for the synthesis of various forms of alumina (aluminum oxide, Al₂O₃), which are widely used as catalysts, catalyst supports, adsorbents, and in the manufacturing of high-performance ceramics. funcmater.comwikipedia.org The specific phase of the hydrated alumina precursor influences the properties of the final alumina product. funcmater.com

Fillers and Flame Retardants: Aluminum hydroxide is utilized as a filler in polymers and as a flame retardant. libretexts.org

Surface Chemistry and Catalysis: The surface properties of hydrated aluminas, including their surface area and acidity, are critical for their role in catalysis. funcmater.com The hydration state of the alumina surface significantly affects its chemical reactivity. aip.org

In Geochemistry:

Bauxite Formation and Soil Chemistry: As the main components of bauxite, the study of hydrated aluminum oxides is fundamental to understanding the formation of this important aluminum ore. scirp.org In soil environments, the surfaces of aluminum oxides and hydroxides play a crucial role in controlling the concentration of dissolved substances, such as phosphate (B84403), which is a vital plant nutrient. usda.gov

Mineral Transformations: The stability and transformation of different polymorphs of aluminum hydroxide and oxyhydroxide under various geochemical conditions are important areas of study. geoscienceworld.org These transformations can provide insights into the geological history of a region. geoscienceworld.org The presence of certain minerals like diaspore in bauxites can indicate processes of compaction and recrystallization. geoscienceworld.org

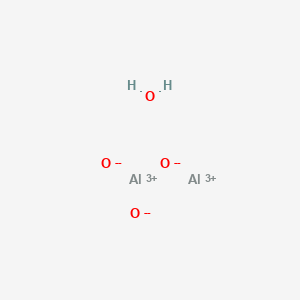

Structure

2D Structure

Properties

CAS No. |

1333-84-2 |

|---|---|

Molecular Formula |

Al2H2O4 |

Molecular Weight |

119.977 g/mol |

IUPAC Name |

dialuminum;oxygen(2-);hydrate |

InChI |

InChI=1S/2Al.H2O.3O/h;;1H2;;;/q2*+3;;3*-2 |

InChI Key |

WMWXXXSCZVGQAR-UHFFFAOYSA-N |

SMILES |

O.[O-2].[O-2].[O-2].[Al+3].[Al+3] |

Canonical SMILES |

O.[O-2].[O-2].[O-2].[Al+3].[Al+3] |

Origin of Product |

United States |

Synthetic Methodologies for Aluminum Oxide Hydrates

Precipitation-Based Synthesis Routes

Precipitation is a widely employed technique for the synthesis of aluminum oxide hydrates, involving the generation of a supersaturated solution from which the desired solid phase nucleates and grows. The characteristics of the resulting hydrate (B1144303) are profoundly influenced by several key parameters.

Influence of Precursor Salts and Reaction Conditions (e.g., pH, Temperature, Aging Time)

The choice of aluminum salt precursor significantly impacts the precipitation process and the final product. Common precursors include aluminum chloride (AlCl3), aluminum nitrate (B79036) (Al(NO3)3), and aluminum sulfate (B86663) (Al2(SO4)3). The anion of the salt can influence the morphology and phase of the precipitate. For instance, the use of different precursor anions can affect the characteristics of the resulting alumina (B75360) powders. bohrium.com

The reaction conditions play a critical role in determining the polymorph, particle size, and purity of the aluminum oxide hydrate.

pH: The pH of the precipitation medium is a dominant factor in controlling which polymorph of aluminum hydroxide (B78521) is formed. For example, different phases such as amorphous, boehmite, bayerite, and nordstrandite can be obtained by varying the pH of the solution when using AlCl3·6H2O as the starting material. researchgate.net The pH also affects the rate of hydrolysis and condensation reactions, thereby influencing the particle size and morphology. researchgate.net In some processes, a precipitating agent like ammonium (B1175870) hydroxide is used to control the pH. core.ac.uk

Temperature: Temperature influences both the kinetics of the precipitation reaction and the thermodynamic stability of the different hydrate phases. For instance, in the reaction of aluminum with water, the product can be controlled by temperature, yielding bayerite at lower temperatures (40–50 °C), pseudo-boehmite at intermediate temperatures (70–120 °C), and boehmite at higher temperatures (130–160 °C). nih.gov Higher temperatures generally favor the formation of more stable phases and can lead to larger particle sizes. researchgate.net

Aging Time: After the initial precipitation, an aging or digestion step is often employed. During this period, the initially formed precipitate can undergo phase transformations and particle size redistribution (Ostwald ripening). Longer aging times can lead to the formation of more crystalline and stable phases. For example, significant amounts of gibbsite can be obtained after aging for one week. researchgate.net

The interplay of these factors is complex. For instance, a study using aluminum nitrate and urea (B33335) showed that the precursor anion and process conditions collectively determine the final characteristics of the alumina powders. bohrium.com Another study demonstrated that well-dispersed spherical amorphous alumina nanoparticles could be synthesized by controlling the amount of formamide (B127407) (precipitant) and the molar ratio of aluminum sulfate to aluminum nitrate. bohrium.com

Table 1: Influence of Reaction Conditions on Aluminum Oxide Hydrate Precipitation

| Parameter | Effect | Resulting Polymorphs/Characteristics |

| pH | Controls hydrolysis and condensation rates, influences surface charge. | Can selectively produce amorphous, boehmite, bayerite, nordstrandite. researchgate.net |

| Temperature | Affects reaction kinetics and thermodynamic stability of phases. | Lower temperatures may favor bayerite, while higher temperatures favor boehmite. nih.gov |

| Aging Time | Allows for phase transformation and particle growth (Ostwald ripening). | Can lead to the formation of more stable crystalline phases like gibbsite. researchgate.net |

| Precursor Salt | The anion can influence the morphology and phase of the precipitate. | Different anions can lead to variations in the final alumina powder characteristics. bohrium.com |

Controlled Crystallization and Polymorph Selectivity

The ability to selectively crystallize a specific polymorph of aluminum oxide hydrate is of paramount importance as the polymorph dictates the properties of the final alumina product. The primary polymorphs of aluminum hydroxide are gibbsite, bayerite, and nordstrandite, all with the chemical formula Al(OH)3, and the aluminum oxyhydroxides are boehmite and diaspore (B1175340) (α-AlO(OH)). iau.irwikipedia.org

Controlling the crystallization process to achieve polymorph selectivity relies heavily on manipulating the reaction conditions discussed previously. For example, the polymorph of alumina hydrate from an Al–H2O reaction is difficult to control due to its complexity. acs.org It has been shown that at low temperatures and caustic concentrations, the reaction is kinetically controlled, with bayerite being the predominant product. researchgate.net Conversely, in strongly caustic environments and at temperatures nearing 100°C, boehmite can form instead of the trihydroxides. researchgate.net

The precipitation of sodium aluminate solutions is a key industrial process, and the resulting polymorph depends on the chemical conditions. researchgate.net Gibbsite and bayerite can crystallize concurrently from aluminate solutions, and bayerite is also known to transform into the more stable gibbsite under certain conditions. researchgate.net

Role of Seed Materials in Directed Growth and Product Quality

The introduction of seed materials into the precipitation system is a powerful technique to direct the crystallization process, control the polymorph, and improve the quality of the final product. Seeding works by providing a template for crystal growth, which can lower the energy barrier for nucleation and promote the formation of a specific crystalline phase.

In the context of aluminum oxide hydrate synthesis, seeding can be used to control polymorphism by altering the metastable zone width (MSZW). acs.orgacs.org The MSZW represents the region of supersaturation where spontaneous nucleation is unlikely to occur. By introducing seeds, the MSZW can be narrowed, promoting growth on the seed crystals rather than spontaneous nucleation of undesired phases. For instance, a critical seed loading of 15 g/L has been identified to obtain single-phase gibbsite products. acs.orgacs.org The timing of seed addition is also crucial; seeds should be added before nucleation begins to effectively control the polymorph. acs.org

Seeding can also influence the particle size and purity of the product. The use of fine seed particles generally results in a finer product. google.com Specialized aluminum hydroxide seeds, developed through calcination and washing steps, can be used to produce low-soda hydrate. ijersonline.org In some processes, a pre-seed is used to precipitate impurities like iron, which can then be removed before the main precipitation step. ijersonline.org The addition of nano-sized aluminum seeds has been shown to facilitate the production of nano-sized, plate-like α-Al2O3 particles and reduce the formation temperature of α-Al2O3. researchgate.net

Sol-Gel Processing of Hydrated Alumina Precursors

The sol-gel process is a versatile wet-chemical technique used for the synthesis of materials, including aluminum oxide hydrates, from molecular precursors. This method offers excellent control over the texture, composition, and homogeneity of the final product at a molecular level. The process involves the transition of a system from a liquid "sol" (colloidal suspension) into a solid "gel" phase.

Precursor Selection (e.g., Aluminum Isopropoxide, Aluminum Nitrate, Aluminum Chloride) and Hydrolysis Mechanisms

The choice of precursor is a critical first step in the sol-gel synthesis of alumina. Both inorganic salts and metal-organic compounds can be used.

Aluminum Alkoxides: Aluminum isopropoxide (Al(O-i-Pr)3) is a commonly used metal-organic precursor. iau.irmdpi.comuliege.beyildiz.edu.tr Its hydrolysis and condensation reactions are central to the sol-gel process. The hydrolysis of aluminum isopropoxide in the presence of a catalyst like acetic acid leads to the formation of a sol, which then undergoes gelation. uliege.be The use of alkoxides allows for the synthesis of high-purity alumina.

Inorganic Aluminum Salts: Inorganic salts such as aluminum nitrate (Al(NO3)3·9H2O) and aluminum chloride (AlCl3·6H2O) are also frequently employed as precursors. core.ac.ukresearchgate.netsci-hub.se These are often more cost-effective than alkoxides. The sol-gel process using inorganic salts typically involves the hydrolysis and condensation of the hydrated aluminum ions in solution. For example, nano-alumina powders can be synthesized via the sol-gel method using aluminum chloride hexahydrate as a precursor. researchgate.net Similarly, aluminum nitrate nonahydrate can be used to prepare α-Al2O3 nanoparticles. sci-hub.se

The hydrolysis mechanism involves the reaction of the aluminum precursor with water, leading to the formation of aluminum-hydroxide species. This is followed by condensation reactions, where these species link together to form Al-O-Al bonds, resulting in the formation of a three-dimensional network characteristic of a gel. sci-hub.se The rate of hydrolysis and condensation can be controlled by factors such as pH, temperature, and the water-to-precursor ratio. researchgate.net

Gelation Kinetics and Structural Evolution

Gelation is the process where the sol transforms into a gel. The kinetics of this transformation are influenced by several factors, and understanding these kinetics is crucial for controlling the structure of the final material.

The gelation time, which is the time required for the sol-to-gel transition, can be influenced by parameters such as pH, temperature, and the hydrolysis ratio. researchgate.net Increasing the pH, hydrolysis ratio, or temperature generally accelerates the hydrolysis and condensation reactions, leading to a shorter gel time. researchgate.net The rheological properties of the system, such as the storage (G′) and loss (G″) moduli, can be monitored to determine the gel point.

The structural evolution during gelation involves the growth and aggregation of colloidal particles or polymeric chains to form a continuous network that spans the entire volume of the liquid. The properties of the resulting gel, such as pore size and surface area, are determined by the kinetics of the gelation process. For example, the gelation of alumina sols can be promoted by the ring-opening reaction of propylene (B89431) oxide, which acts as an irreversible proton scavenger, inducing the hydrolysis and condensation of aluminum ions to form the aluminum oxide framework. researchgate.net

Studies on the sol-gel transition in various systems have shown that the process can often be described by power-law behavior, consistent with percolation models of gelation. acs.org The structure of the gel continues to evolve even after the initial gel point, through a process known as aging, where the gel network strengthens and may shrink, expelling the solvent (syneresis). Subsequent drying and calcination of the gel are then performed to obtain the final aluminum oxide material with the desired properties.

Thermal Treatment and Phase Transformation Pathways

The thermal treatment of aluminum oxide hydrates is a fundamental process for producing various transition aluminas and the final stable alpha-alumina (α-Al₂O₃). This process involves a series of dehydration and dehydroxylation steps, leading to sequential phase transformations. The starting hydrated alumina phase, such as gibbsite (γ-Al(OH)₃) or boehmite (γ-AlOOH), significantly influences the transformation pathway. elsevier.es

The thermal decomposition of gibbsite, for instance, can proceed through different routes depending on the heating rate and atmosphere. Flash calcination, which involves rapid heating, causes the explosive release of structural water molecules, creating a porous structure. elsevier.es This process can lead to the formation of boehmite at temperatures around 600°C. elsevier.es Slower heating rates result in a well-defined sequence of transition aluminas. Boehmite transforms into gamma-alumina (γ-Al₂O₃) at temperatures between 500–550°C. Further heating leads to the formation of delta (δ) and theta (θ) phases before the final, most stable α-Al₂O₃ phase is formed at temperatures typically above 1100°C or 1200°C. nih.gov

The presence of impurities or dopants can alter the temperatures at which these phase transformations occur. nih.gov For example, calcining γ-Al₂O₃ with certain impurities can lower the transformation temperature to α-Al₂O₃. nih.gov The transformation sequence is crucial as each alumina phase possesses distinct properties, making them suitable for different applications.

Table 1: Phase Transformation Pathways of Aluminum Hydrates via Thermal Treatment

| Starting Hydrate | Temperature Range (°C) | Resulting Phase(s) | Key Findings |

| Gibbsite (γ-Al(OH)₃) | ~500-600 | Boehmite (γ-AlOOH), Chi (χ)-Alumina | Dehydration of gibbsite completes around 600°C. elsevier.es |

| Boehmite (γ-AlOOH) | 400 - 800 | Gamma (γ)-Al₂O₃ | Transition from AlOOH and α-Al(OH)₃ into γ-Al₂O₃ occurs at these lower temperatures. researchgate.net |

| Hydrated Aluminum Sulfate | 600 - 1000 | Gamma (γ), Delta (δ), Theta (θ)-Al₂O₃ | SO₃ gas is released, and transitional aluminas form. nih.gov |

| Gamma (γ)-Al₂O₃ | >900 | Delta (δ)-Al₂O₃ | Delta phase forms from gamma-alumina. researchgate.net |

| Delta (δ)-Al₂O₃ | >1000 | Theta (θ)-Al₂O₃ | Theta phase forms from delta-alumina. nih.gov |

| Theta (θ)-Al₂O₃ | >1100-1200 | Alpha (α)-Al₂O₃ (Corundum) | The most thermodynamically stable phase, α-Al₂O₃, forms at high temperatures. nih.govresearchgate.net |

Electrochemical Synthesis Approaches for Alumina Precursors

Electrochemical synthesis offers an alternative route for producing high-purity alumina precursors. This method is based on the anodic dissolution of aluminum metal in an electrolyte. researchgate.netugm.ac.id The process involves the simultaneous oxidation of an aluminum anode and the generation of hydroxyl ions (OH⁻) at the cathode. researchgate.net

In a typical setup, an aluminum rod or plate serves as the anode, and a material like high-alloy steel acts as the cathode, immersed in an electrolyte solution such as sodium chloride. mdpi.com When a current is applied, the aluminum anode dissolves, forming Al³⁺ ions. researchgate.net These ions then react with the hydroxyl ions generated at the cathode to precipitate aluminum hydroxide species, such as Al(OH)₃ and AlOOH. researchgate.netmdpi.com These hydroxides and oxyhydroxides can then undergo polycondensation to form primary nanoparticles. mdpi.com The pH of the electrolyte is a critical parameter, with a pH of around 8 favoring the formation and polymerization of Al(OH)₃. mdpi.com The resulting precursors can be collected and subsequently calcined to yield various phases of alumina. researchgate.net The key advantage of this method is the potential to produce a pure phase of α-Al₂O₃ at a sintering temperature of 1200°C. researchgate.net

Table 2: Parameters in Electrochemical Synthesis of Alumina Precursors

| Parameter | Description | Resulting Species/Phase | Source(s) |

| Anode | High-purity aluminum (Al) | Al³⁺ ions | researchgate.netmdpi.com |

| Cathode | High-alloy steel (e.g., 316L) | OH⁻ ions | mdpi.com |

| Electrolyte | Sodium chloride (NaCl) solution | Facilitates ion transport | mdpi.com |

| Reaction | Anodic dissolution of Al and reaction with OH⁻ | Aluminum hydroxides (Al(OH)₃), Oxyhydroxides (AlOOH) | researchgate.netmdpi.com |

| Post-Treatment | Calcination at 400-800°C | γ-Al₂O₃ | researchgate.net |

| Post-Treatment | Sintering at 1200°C | α-Al₂O₃ | researchgate.net |

Hydrothermal and Solvothermal Methods for Hydrated Alumina Phase Development

Hydrothermal and solvothermal methods are widely used for synthesizing crystalline materials from solutions under controlled temperature and pressure. Hydrothermal synthesis uses water as the solvent, whereas solvothermal synthesis employs organic solvents. researchgate.net These techniques allow for precise control over the phase, size, and morphology of hydrated alumina particles.

In hydrothermal synthesis , precursors like aluminum trihydrate (ATH), aluminum salts, or metallic aluminum nanopowder are treated in water within a sealed autoclave at temperatures typically ranging from 150°C to over 550°C. researchgate.netmdpi.combohrium.com By adjusting the temperature, reaction time, and pH, specific phases can be targeted. For example, boehmite (AlOOH) can be formed from aluminum nitrate precursors at 150°C and 200°C. mdpi.com At higher temperatures (e.g., 380°C–435°C), it is possible to directly synthesize α-Al₂O₃, bypassing some intermediate transition phases. researchgate.net

Solvothermal synthesis utilizes organic solvents like propanol (B110389) or ethanol (B145695). ukm.mymdpi.com The choice of solvent can significantly affect the resulting product. For instance, using propanol as a precipitating agent with an aluminum sulfate precursor can lead to the formation of gibbsite-phase aluminum hydroxide, which contrasts with the boehmite phase typically produced via hydrothermal routes. researchgate.net Solvothermal methods can also yield materials with different characteristics; for example, γ-Al₂O₃ synthesized solvothermally may have a higher specific surface area and pore volume compared to its hydrothermally synthesized counterpart. mdpi.com

Table 3: Comparison of Hydrothermal and Solvothermal Synthesis of Hydrated Alumina

| Method | Typical Solvent(s) | Precursor(s) | Temperature (°C) | Pressure (MPa) | Resulting Phase(s) |

| Hydrothermal | Water | Aluminum Trihydrate (ATH), NH₄Al(SO₄)₂·12H₂O | 150 - 550 | >20 | Boehmite, Bayerite, Diaspore, α-Al₂O₃. researchgate.netmdpi.com |

| Solvothermal | Propanol, Ethanol | Aluminum Sulfate, Aluminum Isopropoxide | 160 - 410 | Varies | Gibbsite, γ-Al₂O₃, α-Al₂O₃. ukm.mymdpi.com |

Advanced Synthesis Techniques for Tailored Hydrated Alumina Architectures

To meet the demands of advanced applications, techniques have been developed to create hydrated alumina and alumina with highly controlled and complex architectures, such as nanotubes, mesoporous spheres, and other nanostructures. These methods often involve the use of templates or structure-directing agents.

One prominent approach is template-assisted synthesis . Anionic surfactants like sodium dodecyl sulfonate (SDS) have been used as templates in hydrothermal synthesis to produce alumina nanotubes with outer diameters of 6 to 8 nm. dicp.ac.cn Block copolymers, such as Pluronic F-127, are employed as soft templates in conjunction with solvothermal or hydrothermal treatments to create mesoporous γ-Al₂O₃ with high surface area and controlled pore sizes. mdpi.com

The Evaporation-Induced Self-Assembly (EISA) method is another powerful technique, often used as a first step before hydrothermal or solvothermal treatment. mdpi.commdpi.com In this process, precursors like aluminum isopropoxide are mixed with a solvent and a structure-directing agent (e.g., a surfactant). As the solvent evaporates, the components self-assemble into an ordered liquid-crystalline phase, which serves as a template for the final porous structure after subsequent thermal treatment. mdpi.com By combining EISA with hydrothermal methods and using templates like chitin (B13524) and P123, it is possible to synthesize spherical mesoporous alumina materials. mdpi.com These advanced techniques provide exceptional control over the final material's architecture, which is crucial for applications in catalysis, adsorption, and energy storage. mdpi.comrsc.org

Table 4: Overview of Advanced Synthesis Techniques

| Technique | Template/Directing Agent | Precursor(s) | Resulting Architecture | Source(s) |

| Template-Assisted Hydrothermal | Sodium Dodecyl Sulfonate (SDS) | Al(NO₃)₃·9H₂O | Alumina Nanotubes | dicp.ac.cn |

| EISA + Solvo/Hydrothermal | Pluronic F-127 (Block Copolymer) | Aluminum Isopropoxide | Mesoporous γ-Al₂O₃ | mdpi.com |

| EISA + Hydrothermal | Chitin, P123 | Hydrated Alumina (AlOOH) | Spherical Mesoporous Alumina | mdpi.com |

| Aqueous Precipitation | Brij 56 (Surfactant) | AlCl₃·6H₂O | Nanopowder (Boehmite phase, converts to γ-Al₂O₃) | core.ac.uk |

Advanced Characterization of Aluminum Oxide Hydrates

Spectroscopic Characterization Techniques

Spectroscopic techniques are pivotal in understanding the chemical nature of aluminum oxide hydrates, offering information on bonding, elemental composition, and surface acidity.

Fourier Transform Infrared (FTIR) Spectroscopy for Hydroxyl Group Analysis and Al-O Bonding Vibrations

Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify the various functional groups present in aluminum oxide hydrates. Specifically, it is instrumental in analyzing the hydroxyl (-OH) groups and aluminum-oxygen (Al-O) bonding vibrations, which are characteristic of these compounds. mdpi.commdpi.com

The FTIR spectra of different aluminum oxide hydrates, such as boehmite, bayerite, and gibbsite, exhibit distinct absorption bands corresponding to the stretching and bending vibrations of their constituent bonds. iwaponline.com The region between 3000 and 3800 cm⁻¹ is particularly important for the analysis of -OH stretching vibrations. For instance, boehmite typically shows broad absorbance bands around 3300 and 3100 cm⁻¹, which are characteristic of the bulk –OH modes within its structure. mdpi.com In contrast, bayerite exhibits sharp peaks at approximately 3657, 3553, 3467, and 3424 cm⁻¹, all attributed to the stretching vibrations of hydroxyl groups. iwaponline.com Gibbsite, another polymorph, displays OH-stretching bands at 3621, 3523, and 3463 cm⁻¹. iwaponline.com

The presence of physically adsorbed water can dampen the intensity of surface hydroxyl peaks, often necessitating a drying step for clearer observation. mdpi.com Upon heating, the reduction of physisorbed water molecules reveals the presence of different types of surface hydroxyls. mdpi.comresearchgate.net For example, bridged hydroxyls are commonly observed around 3670 cm⁻¹. mdpi.comresearchgate.net Other surface hydroxyls can appear at different wavenumbers depending on the local coordination environment of the aluminum atoms. mdpi.comresearchgate.net

Vibrations related to Al-O bonds are typically observed at lower wavenumbers. For instance, an absorbance peak around 950 cm⁻¹ can be attributed to an Al-O vibration from an amorphous oxide layer. mdpi.com In gibbsite, peaks at 666 and 516 cm⁻¹ are representative of AlO₆ octahedral units. iwaponline.com Similarly, in boehmite, bands at 488, 613, and 742 cm⁻¹ are associated with the vibration mode of AlO₆. iwaponline.com The bending vibrations of Al-OH groups can also be identified, for example, at 1074 cm⁻¹ in boehmite. iwaponline.com

Table 1: Characteristic FTIR Absorption Bands for Different Aluminum Oxide Hydrates

| Compound/Feature | Wavenumber (cm⁻¹) | Assignment | Reference |

| Boehmite | ~3300, ~3100 | Bulk -OH stretching | mdpi.com |

| 3302, 3087, 1636, 1074 | Al-OH stretching and bending | iwaponline.com | |

| 488, 613, 742 | AlO₆ vibration mode | iwaponline.com | |

| Bayerite | 3657, 3553, 3467, 3424 | -OH stretching | iwaponline.com |

| Gibbsite | 3621, 3523, 3463 | OH-stretching | iwaponline.com |

| 1644, 1023, 798 | OH-bending | iwaponline.com | |

| 666, 516 | AlO₆ vibration | iwaponline.com | |

| Bridged Hydroxyls | ~3670 | Surface -OH | mdpi.comresearchgate.net |

| Amorphous Al-O | ~950 | Al-O vibration | mdpi.com |

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For aluminum oxide hydrates, XPS is crucial for determining the nature of the surface oxide and hydroxide (B78521) layers. thermofisher.combohrium.com

The analysis of the Al 2p and O 1s core level spectra offers significant insights. The binding energy of the Al 2p peak can vary slightly depending on the specific phase of the aluminum oxide. For instance, binding energies for the oxidized component in boehmite, alpha-alumina, and gamma-alumina have been reported to differ by 0.1–0.5 eV, with measured values around 73.6 eV, 74.2 eV, and 74.1 eV, respectively. mdpi.com Metallic aluminum, if present, shows a peak at a lower binding energy, around 72.6 eV. mdpi.comthermofisher.com

The O 1s spectrum is particularly informative for distinguishing between oxide (O²⁻) and hydroxide (OH⁻) species on the surface. The O 1s peak can often be deconvoluted into multiple components. For example, an O 1s peak can be resolved into two peaks, suggesting the presence of both oxide and hydroxide, with a stoichiometry approaching that of aluminum oxide hydroxide (AlOOH). bohrium.comresearchgate.net The presence of adsorbed water can also contribute to the O 1s spectrum. The relative concentrations of oxide and hydroxide can be estimated from the areas of these deconvoluted peaks. researchgate.net

It is important to note that aluminum is a highly reactive metal and will always have a surface oxide layer, which can become hydrated in the presence of moisture. thermofisher.com This hydrated layer may also react with atmospheric carbon dioxide to form surface carbonates, which can be detected by the presence of a C 1s peak at higher binding energies (around 288-290 eV). mdpi.comthermofisher.com

Table 2: Typical Binding Energies from XPS Analysis of Aluminum Oxide Hydrates

| Element | Core Level | Chemical State | Binding Energy (eV) | Reference |

| Aluminum | Al 2p | Metallic Al | 72.6 | mdpi.comthermofisher.com |

| Boehmite (Al₂O₃) | 73.6 | mdpi.com | ||

| Gamma-Alumina (Al₂O₃) | 74.1 | mdpi.com | ||

| Alpha-Alumina (Al₂O₃) | 74.2 | mdpi.com | ||

| Al Oxide | 74.6 | thermofisher.com | ||

| Oxygen | O 1s | Al-O-Al (Oxide) | ~531 | |

| Al-O-H (Hydroxide) | ~532 | |||

| Adsorbed H₂O | ~533.5 | |||

| Carbon | C 1s | Adventitious Carbon | ~285 | mdpi.com |

| Carbonate | ~288-290 | mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Surface Acid Sites and Local Environments

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly solid-state NMR, is a powerful tool for probing the local atomic environment and identifying different coordination states of aluminum in aluminum oxide hydrates. nih.gov The ²⁷Al nucleus is a quadrupolar nucleus, and its NMR spectrum is sensitive to the symmetry of its local environment. acs.org

Solid-state ²⁷Al MAS (Magic Angle Spinning) NMR spectra of aluminum oxides typically show distinct peaks corresponding to aluminum in different coordination states. acs.org Tetrahedrally coordinated aluminum (AlO₄) resonates at higher chemical shifts, while octahedrally coordinated aluminum (AlO₆) appears at lower chemical shifts. acs.orgmdpi.com The presence of five-coordinate aluminum (AlO₅), often associated with disordered or amorphous phases, can also be detected. acs.orgresearchgate.net For example, in γ-Al₂O₃, peaks around 70.6 ppm, 35 ppm, and 12.8 ppm are attributed to tetrahedral, pentacoordinated, and octahedral aluminum, respectively. acs.org

¹H MAS NMR spectroscopy is particularly useful for characterizing the surface acidity of aluminum oxide hydrates by directly probing the hydroxyl protons. mdpi.com Different types of hydroxyl groups (e.g., terminal Si-OH, bridging Al-OH) can be distinguished based on their ¹H chemical shifts. mdpi.com The acidity of these sites can be further investigated by studying the interaction with probe molecules. chemrxiv.org

NMR is a complementary technique to XRD because it can provide information about amorphous or poorly crystalline regions where XRD fails due to the lack of long-range order. nih.gov By combining data from both techniques, a more complete picture of the structure of aluminum oxide hydrates can be obtained. nih.gov

Table 3: ²⁷Al NMR Chemical Shifts for Different Aluminum Coordination Environments

| Coordination Environment | Chemical Shift (ppm) | Associated Phase/Feature | Reference |

| Tetrahedral (AlO₄) | ~60-80 | γ-Al₂O₃, θ-Al₂O₃ | acs.orgresearchgate.net |

| Pentacoordinated (AlO₅) | ~30-40 | γ-Al₂O₃, Amorphous Phases | acs.orgresearchgate.net |

| Octahedral (AlO₆) | ~0-15 | γ-Al₂O₃, δ-Al₂O₃, θ-Al₂O₃, α-Al₂O₃ | acs.orgresearchgate.net |

Diffraction and Imaging Techniques

Diffraction and imaging techniques are essential for determining the crystallinity, phase composition, and morphology of aluminum oxide hydrate (B1144303) particles.

X-ray Diffraction (XRD) for Crystalline Phase Identification and Crystallite Size Determination

X-ray Diffraction (XRD) is a primary technique for the identification of crystalline phases in aluminum oxide hydrates. aqw.com.au Each crystalline phase has a unique atomic arrangement, which results in a characteristic diffraction pattern when exposed to X-rays. By comparing the experimental diffraction pattern to standard diffraction patterns from databases like the Joint Committee on Powder Diffraction Standards (JCPDS), the specific crystalline phases present in a sample, such as gibbsite, bayerite, or boehmite, can be identified. nih.gov

The sharpness of the diffraction peaks provides information about the degree of crystallinity. bohrium.com Sharp, well-defined peaks are indicative of a highly crystalline material, while broad peaks suggest a poorly crystalline or amorphous structure. aqw.com.aubohrium.com For example, the XRD pattern of α-Al₂O₃ typically shows sharp peaks, confirming its good crystallization. nih.gov

Furthermore, the width of the diffraction peaks can be used to estimate the average crystallite size of the material using the Scherrer equation. bohrium.comacs.org This equation relates the peak broadening to the size of the coherently scattering domains. It is a widely used method for determining the crystallite size of nano-sized aluminum oxide particles. acs.orgftstjournal.com For instance, the crystallite size of γ-Al₂O₃ nanoparticles can be calculated from the broadening of their diffraction peaks. bohrium.com

Table 4: Example of Crystallite Size Determination using XRD and the Scherrer Equation

| Alumina (B75360) Phase | Peak (2θ) | FWHM (radians) | Wavelength (Å) | Calculated Crystallite Size (nm) | Reference |

| θ-Al₂O₃ | Varies | Varies | 1.54056 | 22 | acs.org |

| α-Al₂O₃ | 57.01° | Varies | 1.54 | 17 ± 3 | nih.gov |

| α-Al₂O₃ | Varies | Varies | Varies | ~30.15 | ftstjournal.com |

| γ-Al₂O₃ | Varies | Varies | 1.5406 | 4 - 6.5 | bohrium.com |

Note: FWHM (Full Width at Half Maximum) and peak position will vary depending on the specific sample and instrument conditions.

Scanning Electron Microscopy (SEM) for Particle Morphology and Surface Topography

Scanning Electron Microscopy (SEM) is a powerful imaging technique used to visualize the morphology and surface topography of aluminum oxide hydrate particles at the micro- and nanoscale. scitepress.orgresearchgate.net SEM provides detailed three-dimensional-like images by scanning the surface with a focused beam of electrons. The signals produced from the interaction of the electrons with the sample provide information about the sample's surface shape, size, and texture. researchgate.net

SEM analysis can reveal the general shape of the particles, such as whether they are spherical, plate-like, or irregular. researchgate.net It can also show the degree of agglomeration of the particles. researchgate.net For example, SEM images can show that smaller primary particles have formed larger agglomerates. researchgate.net The surface of the particles can be examined for features like pores, cracks, and surface roughness. semanticscholar.orgnih.gov

In some cases, SEM is coupled with Energy-Dispersive X-ray Spectroscopy (EDS or EDX), which allows for elemental analysis of the sample. This can confirm the presence of aluminum and oxygen and detect any impurities. researchgate.net To improve the quality of SEM images for poorly conductive materials like aluminum oxide, a thin conductive coating, such as gold, is often applied to the sample surface to prevent electrical charging. semanticscholar.org

Table 5: Information Obtainable from SEM Analysis of Aluminum Oxide Hydrates

| Parameter | Description |

| Particle Morphology | Describes the overall shape and size of the individual particles (e.g., spherical, needle-like, platelets). |

| Particle Size Distribution | Provides an estimation of the range and average size of the particles. |

| Surface Topography | Reveals the texture of the particle surfaces, including roughness, smoothness, and the presence of pores or other features. |

| Agglomeration State | Shows how individual particles are clustered or aggregated together. |

| Crystalline Habit | Can give an indication of the crystal structure through the external shape of the particles. |

Transmission Electron Microscopy (TEM) for Nanoscale Structural Details and Phase Mapping

Transmission Electron Microscopy (TEM) is an indispensable technique for characterizing the nanoscale features of aluminum oxide hydrates. researchgate.net It provides high-resolution imaging, diffraction, and spectroscopic analysis, enabling detailed investigation of particle morphology, crystal structure, and elemental distribution. researchgate.nettandfonline.comacs.org

Nanoscale Structural Details:

TEM analysis reveals the intricate structural details of aluminum oxide hydrates at the nanoscale. researchgate.net For instance, studies on boehmite, a form of aluminum oxide-hydroxide (γ-AlO(OH)), have utilized TEM to visualize its crystalline structure. bohrium.com High-resolution TEM (HRTEM) images can even show the arrangement of atoms within the crystal lattice. bohrium.com Researchers have observed that boehmite can consist of nanoparticles, some of which possess a crystalline structure even when they appear amorphous by other techniques like X-ray diffraction. bohrium.com The morphology of these nanoparticles, including their size and shape, is readily determined from TEM images. researchgate.net

Furthermore, TEM is crucial for observing the transformations that occur during processes like thermal decomposition. For example, heating aluminum nitrate (B79036) nonahydrate leads to the formation of various aluminum oxide hydrate phases, and TEM has been used to track the evolution of their morphology from nanoglobules to more defined crystalline structures. bohrium.com

Phase Mapping:

In addition to structural imaging, TEM, particularly in scanning mode (STEM), coupled with energy-dispersive X-ray spectroscopy (XEDS), allows for phase mapping. This provides a spatial distribution of different chemical phases within the material. For example, in the study of γ-AlO(OH) nanoparticles, STEM-XEDS was used to create component phase maps that distinguish between low-density and high-density phases within the sample. researchgate.net This capability is vital for understanding the heterogeneity of the material at the nanoscale. tandfonline.com

Selected area electron diffraction (SAD) is another TEM-based technique that provides information about the crystalline phases present in a specific area of the sample. By analyzing the diffraction pattern, the crystal structure can be identified. For instance, SAD patterns have been used to confirm the presence of γ-Al2O3 in products derived from γ-AlO(OH) nanoparticles. researchgate.net

The combination of imaging, diffraction, and spectroscopy in TEM provides a comprehensive understanding of the nanoscale characteristics of aluminum oxide hydrates, linking their structure to their properties and behavior. acs.org

Surface Area and Porosity Assessment

Brunauer–Emmett–Teller (BET) Analysis for Specific Surface Area, Pore Volume, and Pore Diameter

The Brunauer–Emmett–Teller (BET) theory provides the basis for a critical technique to determine the specific surface area, pore volume, and pore diameter of porous materials like aluminum oxide hydrates. wikipedia.orgupi.edu This method involves the physical adsorption of a gas, typically nitrogen, onto the surface of the material at cryogenic temperatures. wikipedia.org

Specific Surface Area:

The BET method is widely used to measure the specific surface area of materials. wikipedia.orgupi.edu The analysis is based on the principle of multilayer gas adsorption on a solid surface. wikipedia.org By measuring the amount of gas adsorbed at various partial pressures, a BET isotherm is generated. upi.edu The linear portion of this isotherm is used to calculate the monolayer capacity, which is the amount of gas required to form a single molecular layer on the surface. From this value, the specific surface area is determined. upi.edu For example, the specific surface area of rutile TiO2 particles coated with hydrous alumina was found to be similar to that of pure Al(OH)3 gel. tsinghua.edu.cn

Pore Volume and Pore Diameter:

In addition to surface area, BET analysis can provide information about the porosity of the material. The shape of the adsorption/desorption isotherm can indicate the type of pores present. The total pore volume is typically estimated from the amount of gas adsorbed at a relative pressure close to unity. The pore size distribution, including the average pore diameter, can be derived from the desorption branch of the isotherm using methods like the Barrett-Joyner-Halenda (BJH) analysis.

The following table presents representative BET data for an alumina sample:

| Parameter | Value |

| Specific Surface Area (BET) | 220 ± 50 m²/g researchgate.net |

| Total Pore Volume | Varies with synthesis |

| Average Pore Diameter | Varies with synthesis |

The specific surface area and porosity are crucial properties of aluminum oxide hydrates, as they significantly influence their performance in applications such as catalysis and adsorption.

Electrokinetic Phenomena Characterization

Zeta Potential Measurements and Isoelectric Point Determination

Zeta potential measurements are essential for characterizing the surface charge of aluminum oxide hydrate particles in a liquid medium. The zeta potential is the electric potential at the slipping plane, which is the boundary between the layer of fluid attached to the dispersed particle and the bulk fluid. umcs.pl

Zeta Potential and Isoelectric Point (IEP):

The zeta potential of aluminum oxide hydrate is highly dependent on the pH of the surrounding solution. pjoes.com The isoelectric point (IEP) is the pH at which the zeta potential is zero, meaning the net surface charge of the particles is neutral. umcs.plresearchgate.net At a pH below the IEP, the surface of aluminum oxide hydrate is typically positively charged, and at a pH above the IEP, it is negatively charged. pjoes.com

The IEP of aluminum oxide hydrates can vary significantly depending on factors such as the synthesis method, crystal structure, degree of hydration, and the presence of impurities. researchgate.net For instance, the IEP of aluminum oxide has been reported to be around pH 7.5, while for hydrated aluminum oxides, values around 8.7 to 9.1 have been observed. pjoes.combg.ac.rsnih.gov Some studies have shown the IEP of alumina to be in the range of 5 to 9.6. researchgate.net

The following table summarizes reported isoelectric points for various aluminum oxide materials:

| Material | Isoelectric Point (pH) | Reference(s) |

| Aluminum Oxide | ~7.5 | pjoes.com |

| Hydrated Aluminum Oxides | 8.7 - 9.1 | bg.ac.rsnih.gov |

| Alumina | 5 - 9.6 | researchgate.net |

| α-Al₂O₃ | ~9.1 | researchgate.net |

The determination of the zeta potential and IEP is crucial for understanding the colloidal stability of aluminum oxide hydrate suspensions and their interaction with other charged species in solution.

Dynamic Light Scattering (DLS) for Particle Size Distribution

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive analytical technique widely used for determining the particle size distribution of submicron particles and molecules in a liquid suspension. horiba.commdpi.com The technique is particularly valuable for characterizing the size of aluminum oxide hydrate nanoparticles in colloidal systems. d-nb.info DLS measures the random fluctuations in the intensity of scattered light caused by the continuous, random Brownian motion of particles in the suspension. horiba.commdpi.com Smaller particles move more rapidly, while larger particles move more slowly. By analyzing the rate of these intensity fluctuations, the diffusion coefficient (Dt) of the particles can be determined. The particle's hydrodynamic diameter is then calculated using the Stokes-Einstein equation, which relates the diffusion coefficient to particle size, temperature, and the viscosity of the solvent. horiba.comazom.com

The size measured by DLS is the hydrodynamic diameter, which refers to the diameter of a hypothetical sphere that diffuses at the same rate as the particle being measured. This diameter includes not only the core particle but also any surface layers and solvent molecules that move with the particle. Consequently, the hydrodynamic diameter is typically larger than the particle size measured by direct imaging techniques like Transmission Electron Microscopy (TEM). researchgate.net

Research Findings

DLS analysis of aluminum oxide hydrates reveals critical information about their aggregation state and size distribution in aqueous environments. The technique is sensitive to the formation of agglomerates, which is a common phenomenon for nanoparticles in suspension.

One study investigated the actual size distribution of various aluminum oxide nanoparticles in an aqueous medium to determine the size of their hydrated forms. The results showed a significant increase in particle size compared to the primary nanoparticle dimensions, indicating a considerable degree of aggregation. nih.gov For instance, α-Al₂O₃ nanoparticles with a nominal size of 50 nm exhibited a hydrodynamic diameter of 412.1 nm in their hydrated state. nih.gov Similarly, γ-Al₂O₃ nanoparticles with initial sizes of 5 nm and 0.4 µm showed hydrated particle sizes of 561.9 nm and 1096 nm, respectively. nih.gov

| Aluminum Oxide Type | Primary Particle Size (Nominal) | Hydrodynamic Diameter (DLS) |

|---|---|---|

| α-Al₂O₃ | 50 nm | 412.1 nm |

| γ-Al₂O₃ | 5 nm | 561.9 nm |

| γ-Al₂O₃ | 0.4 µm (400 nm) | 1096 nm |

Another investigation using DLS to evaluate the particle size distribution of synthesized γ-Al₂O₃ nanoparticles reported a mean particle diameter of 511 nm. researchgate.net In contrast, a separate analysis of a nano-alumina slurry that was diluted in deionized water found a much smaller Z-average diameter of 100.91 nm. azom.com This particular sample also exhibited a low polydispersity index (PDI) of 0.034, suggesting that the particles were nearly monodisperse and uniform in size. azom.com The PDI is a measure of the width of the particle size distribution; a value below 0.1 is generally considered monodisperse.

Research on alumina sols has also utilized DLS to characterize particle size. In one study, DLS measurements showed that particles in an alumina sol were monodispersed with a size of approximately 3.8 nm. researchgate.net This was compared with TEM imaging, which found an average size of 8.8 ± 2.6 nm for the quasi-spherical particles, illustrating the difference between hydrodynamic and direct measurement techniques. researchgate.net

| Material | Measurement Parameter | Result | Source |

|---|---|---|---|

| γ-Al₂O₃ Nanoparticles | Mean Particle Diameter | 511 nm | researchgate.net |

| Nano Alumina Slurry | Z-Average Diameter | 100.91 nm | azom.com |

| Nano Alumina Slurry | Polydispersity Index (PDI) | 0.034 | azom.com |

| Alumina Sol | Particle Size | ~3.8 nm | researchgate.net |

The choice of dispersing liquid and sample preparation are critical for obtaining accurate and repeatable DLS results. azom.comhoriba.com The stability of the suspension is crucial to prevent particles from agglomerating over time, which would lead to an apparent increase in particle size. horiba.com The zeta potential, which measures the magnitude of the electrostatic charge between adjacent particles in a liquid, is often measured alongside DLS to assess dispersion stability. A higher absolute zeta potential generally indicates a more stable, well-dispersed suspension. horiba.com

Surface Chemistry and Interfacial Phenomena of Hydrated Aluminum Oxides

Molecular Adsorption and Dissociation of Water on Alumina (B75360) Surfaces

The initial interaction between water and an alumina surface involves a complex interplay of physical and chemical forces, leading to either adsorption of intact water molecules or their dissociation into hydroxyl groups.

Chemisorption versus Physisorption Mechanisms

The adsorption of water on alumina can occur through two primary mechanisms: physisorption and chemisorption.

Physisorption is characterized by weak, long-range van der Waals forces and dipole-dipole interactions between water molecules and the alumina surface. candcs.desse.co.th This process is generally reversible and involves lower binding energies. candcs.de Physisorbed water molecules can form multiple layers on the surface, particularly at lower temperatures. candcs.defiveable.me

Chemisorption , in contrast, involves the formation of stronger, direct chemical bonds between the water molecules and the surface aluminum and oxygen atoms. candcs.desse.co.th This is a more specific interaction, often requiring an activation energy, and typically results in the formation of a single monolayer. candcs.defiveable.me In the context of water on alumina, chemisorption often leads to the dissociation of the water molecule. acs.org

The distinction between these two mechanisms is crucial. While physisorption represents a more transient interaction, chemisorption leads to a fundamental alteration of the surface chemistry, creating a hydroxylated surface with distinct reactive properties. osti.gov Studies on α-Al₂O₃(0001) have shown that both molecularly adsorbed (physisorbed) and dissociated (chemisorbed) water can coexist, with their relative prevalence depending on factors like water coverage and temperature. researchgate.netpnnl.govacs.org

| Characteristic | Physisorption | Chemisorption |

|---|---|---|

| Binding Forces | Weak van der Waals, dipole-dipole interactions candcs.desse.co.th | Strong covalent or ionic bonds candcs.de |

| Binding Energy | Low (approx. 20-40 kJ/mol) fiveable.me | High (approx. 80-400 kJ/mol) fiveable.me |

| Reversibility | Reversible candcs.de | Often irreversible or requires significant energy input to reverse |

| Layer Formation | Multilayer possible candcs.defiveable.me | Monolayer limited candcs.de |

| Specificity | Non-specific candcs.de | Highly specific to surface sites candcs.de |

Water-Catalyzed Dissociation and Proton Transfer Reactions

The dissociation of water on alumina surfaces is not always a direct process. At higher water coverages, a phenomenon known as water-catalyzed dissociation can occur. In this mechanism, an adsorbed water molecule facilitates the dissociation of a neighboring water molecule. nih.gov This process involves intricate proton transfer reactions between the adsorbed water molecules and the newly forming surface hydroxyl groups. nih.gov

Simulations on the α-Al₂O₃(0001) surface have revealed that even at low water coverage, molecularly adsorbed water is metastable and can readily dissociate. nih.gov As water coverage increases, these dissociation events become more rapid and are accompanied by collective effects, including proton transfer between adsorbed water and surface hydroxides. nih.gov This intricate dance of protons is a key aspect of how the alumina surface becomes hydroxylated.

Furthermore, studies have shown that proton transfer can occur within the hydrogen-bonded network of water molecules on the alumina surface. This can lead to the formation of hydronium ions (H₃O⁺) and subsequent reactions. acs.orgacs.org For instance, in hydrated aluminum clusters, an intracluster proton transfer mechanism has been identified where a proton, formed from the hydrolysis of a water molecule, migrates through the hydrogen-bond network to react with a hydride ion, leading to the formation of H₂ gas. acs.org Time-resolved studies have even measured the timescale of these proton transfer events, with a proton back-transfer reaction time constant of 350 ± 50 fs being observed. acs.orgresearchgate.net

Surface Hydroxylation and Functional Group Diversity

Terminal and Bridging Hydroxyl Groups

The hydroxyl groups formed on the alumina surface can be broadly categorized into terminal and bridging types, based on their coordination to the surface aluminum ions.

Terminal Hydroxyl Groups: These are OH groups bonded to a single aluminum ion (Al-OH). They are often considered more reactive. acs.org

Bridging Hydroxyl Groups: These OH groups are bonded to two or more aluminum ions (Al-OH-Al). They can be further classified as doubly or triply bridging. acs.orgresearchgate.net

The relative abundance of these different hydroxyl groups depends on the specific crystalline phase of the alumina and the surface preparation conditions. For example, on nano-Al₂O₃, terminal hydroxyl groups have been identified as the primary anchoring sites for silver nanoparticles, highlighting their importance in catalytic applications. acs.org Classical molecular dynamics simulations have shown that hydroxylated amorphous alumina surfaces are terminated by both singly and doubly coordinated hydroxyl groups. acs.org

Influence of Crystal Plane Orientation on Surface Reactivity (e.g., α-Al₂O₃(0001))

The reactivity of an alumina surface towards water is not uniform but is significantly influenced by its crystallographic orientation. The arrangement of atoms on different crystal planes dictates the availability and nature of active sites for water adsorption and dissociation.

The (0001) surface of α-alumina (sapphire) is one of the most extensively studied. lu.lvmpg.de Theoretical studies have indicated that the ideal α-Al₂O₃(0001) surface, when Al-terminated, is highly reactive towards water, with dissociation being more favorable than molecular adsorption. lu.lv However, experimental results have sometimes shown a slower-than-expected hydroxylation process on this surface, suggesting that the conversion may not be straightforward. acs.orgmpg.de

Upon hydration, the α-Al₂O₃(0001) surface can undergo significant reconstruction. Crystal truncation rod diffraction studies have revealed that a fully hydrated α-Al₂O₃(0001) surface is oxygen-terminated and forms a structure that is intermediate between α-Al₂O₃ and γ-Al(OH)₃ (gibbsite). osti.govnih.gov This transformation from an Al-terminated to a hydroxylated surface fundamentally alters its reactivity. osti.gov

The reactivity also varies across different crystal planes. For instance, studies comparing the (11-20), (1-102), and (0001) surfaces of α-alumina have shown that the (1-102) surface is the most reactive with water, exhibiting a higher rate of OH group formation. acs.org This difference in reactivity is attributed to the distinct atomic arrangements and surface energies of the various crystal planes. rsc.org The orientation of the crystal lattice relative to the surface influences properties such as atomic density, which in turn affects surface energy and reactivity. rsc.org

| Crystal Plane | Observed Reactivity with Water | Key Findings |

|---|---|---|

| (0001) | Complex and debated. Theoretical models suggest high reactivity, but experiments show it can be slow to fully hydroxylate. acs.orgmpg.de | Can transform from Al-terminated to a gibbsite-like hydroxylated surface. osti.govnih.gov The initial Al-terminated surface has strong Lewis acid sites, while the hydroxylated surface has weak Lewis base sites. osti.gov |

| (1-102) | Highly reactive. | Shows a higher rate of OH group formation compared to the (0001) and (11-20) surfaces. acs.org |

| (11-20) | Reactive. | Water dissociation occurs, but at a lower rate than the (1-102) surface. acs.org |

Acid-Base Properties of Hydrated Alumina Surfaces

The hydroxyl groups on the surface of hydrated alumina are amphoteric, meaning they can act as either Brønsted acids (proton donors) or Brønsted bases (proton acceptors). This gives the surface distinct acid-base properties that are crucial for its role in catalysis and adsorption.

The surface acidity and basicity are determined by the nature and density of the surface hydroxyl groups. The local coordination environment of the aluminum atoms influences the acidity of the adjacent hydroxyl groups. The addition of metals to the alumina surface can also alter its acid-base properties. rsc.org

Potentiometric titration is a common technique used to characterize the acid-base properties of alumina surfaces. nih.govresearchgate.net These studies help determine parameters like the point of zero charge (PZC), which is the pH at which the net surface charge is zero. The PZC of alumina can vary depending on its crystalline form and hydration state. For example, after one hour of hydration, the surface acidity of different alumina forms was found to be in the order of α-Al₂O₃ > γ-Al(OH)₃ > γ-Al₂O₃. nih.govresearchgate.net

The acid-base properties of hydrated alumina are not static and can be influenced by factors such as temperature and the presence of other adsorbed species. These properties are fundamental to understanding and predicting the catalytic behavior and surface reactivity of hydrated aluminum oxides in various chemical environments.

Brønsted and Lewis Acid Sites on Hydrated Alumina

The catalytic and adsorbent capabilities of hydrated alumina are largely attributed to the presence of both Brønsted and Lewis acid sites on its surface. The specific type and concentration of these sites are dependent on factors such as the crystalline phase of the alumina (e.g., γ-Al₂O₃, α-Al₂O₃), its level of hydration, and any prior heat treatment.

Brønsted Acid Sites: These are surface hydroxyl groups (Al-OH) that can act as proton donors. The acidity of these sites is influenced by how the underlying aluminum atom is coordinated. Different types of hydroxyl groups exist on the alumina surface, categorized by the number of aluminum atoms they are bonded to.

Lewis Acid Sites: These sites consist of coordinatively unsaturated aluminum ions (cus-Al³⁺) on the surface that are capable of accepting an electron pair. Lewis acid sites are typically created when the surface is dehydroxylated at high temperatures. This process involves two adjacent hydroxyl groups combining to form a water molecule, which then departs, leaving behind an exposed aluminum cation. The strength of these Lewis acid sites can vary. For instance, on the (100) surface of γ-Al₂O₃, both tetrahedral and octahedral coordinatively unsaturated aluminum sites can function as Lewis acids. acs.org

A key characteristic of hydrated alumina surfaces is the dynamic relationship between Brønsted and Lewis acidity. Thermal treatment can convert Brønsted acid sites into Lewis acid sites, and conversely, rehydration of a dehydroxylated surface can transform Lewis acid sites back into Brønsted acid sites. mdpi.com

Table 1: Characteristics of Acid Sites on Hydrated Alumina

| Acid Site Type | Description | Formation | Influencing Factors |

|---|---|---|---|

| Brønsted Acid | Surface hydroxyl groups (Al-OH) that can donate a proton. | Hydration of the alumina surface. | Coordination of the aluminum atom, presence of neighboring groups. |

| Lewis Acid | Coordinatively unsaturated aluminum ions (cus-Al³⁺) that can accept an electron pair. | Dehydroxylation of the surface at elevated temperatures. | Degree of dehydroxylation, crystalline phase, coordination number of the aluminum ion. |

Surface Protonation and Deprotonation Equilibria

When hydrated aluminum oxide is in contact with an aqueous solution, its surface develops an electrical charge. This is due to the protonation and deprotonation of its surface hydroxyl groups. These reactions are amphoteric, meaning the surface can behave as either an acid or a base depending on the pH of the solution. scispace.com

The fundamental equilibria are:

Protonation (acidic conditions): Al-OH + H⁺ ⇌ Al-OH₂⁺

Deprotonation (basic conditions): Al-OH ⇌ Al-O⁻ + H⁺

A crucial parameter is the point of zero charge (PZC), which is the pH at which the net surface charge is zero. For aluminum oxides, the PZC typically falls between pH 7 and 9. researchgate.net Below the PZC, the surface is predominantly positive due to protonation, while above the PZC, it is negative due to deprotonation. escholarship.org

Interfacial Reactions and Adsorption Mechanisms

The charged and reactive nature of the hydrated alumina surface facilitates a range of interfacial reactions, particularly the adsorption of ions and molecules.

Ligand Exchange Models at Hydrous Oxide Interfaces

Ligand exchange is a key mechanism for the adsorption of anions and certain organic molecules onto hydrated oxide surfaces. In this process, a ligand from the solution displaces a surface hydroxyl group or a water molecule from the coordination sphere of a surface aluminum ion, forming a direct chemical bond known as an inner-sphere complex. usda.govsrce.hr

The general reaction is: Al-OH + Lⁿ⁻ ⇌ Al-L⁽ⁿ⁻¹⁾⁻ + OH⁻ (where Lⁿ⁻ is the adsorbing ligand)

The stability of these surface complexes depends on the ligand's nature, the solution's pH, and the alumina's surface properties. Spectroscopic methods like Fourier Transform Infrared (FTIR) spectroscopy are often used to confirm the formation of these inner-sphere complexes. diva-portal.org

Adsorption of Inorganic and Organic Species on Hydrated Alumina

Hydrated alumina is an effective adsorbent for a wide variety of inorganic and organic substances.

Inorganic Species: Many inorganic anions, such as phosphate (B84403), fluoride (B91410), and selenite, are strongly adsorbed onto hydrated alumina, primarily through ligand exchange to form inner-sphere complexes. nih.govusda.gov The adsorption of metal cations can occur through cation exchange at negatively charged surface sites (Al-O⁻) or by forming ternary surface complexes. acs.org The adsorption of both cations and anions is highly dependent on pH. nih.gov

Organic Species: Organic compounds can be adsorbed on hydrated alumina through several mechanisms:

Ligand exchange: Organic molecules with functional groups like carboxylates and phenolates can form inner-sphere complexes with surface aluminum ions. acs.org

Hydrogen bonding: Organic molecules can interact with surface hydroxyl groups.

Electrostatic interactions: Charged organic molecules can be attracted to the oppositely charged alumina surface.

Hydrophobic interactions: Nonpolar parts of organic molecules can associate with the surface.

The specific mechanism is determined by the properties of the organic molecule and the surface conditions of the alumina.

Influence of Surface Hydration on Aluminum Oxide Reactivity and Hydrophilicity

The degree of surface hydration significantly impacts the reactivity and hydrophilicity of aluminum oxide.

Reactivity: The hydroxyl groups on the hydrated surface are the primary sites for many chemical reactions. researchgate.net The density and reactivity of these hydroxyl groups can be controlled by managing the hydration state of the alumina, for example, through heat treatment. Dehydration reduces the number of Brønsted acid sites but can create more reactive Lewis acid sites. ttu.edu

Hydrophilicity: Hydrated aluminum oxide is generally hydrophilic, having a strong affinity for water. This is due to the ability of the surface hydroxyl groups to form hydrogen bonds with water molecules. nih.gov A fully hydroxylated surface is highly hydrophilic, while a partially dehydroxylated surface will be less so. nih.gov The hydrophilicity of alumina is a critical property in applications like coatings and composites where its interaction with water is important. The structured layer of water at the interface can also influence the adsorption of other species from solution. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Aluminum oxide |

| Aluminum oxide, hydrate (B1144303) |

| Alumina |

| γ-Al₂O₃ |

| α-Al₂O₃ |

| Water |

| Phosphate |

| Fluoride |

| Selenite |

| Carboxylates |

Computational and Theoretical Investigations of Aluminum Oxide Hydrates

Density Functional Theory (DFT) Calculations on Hydration and Dehydroxylation Energetics

Density Functional Theory (DFT) has been widely used to investigate the energetics of hydration and dehydroxylation reactions on aluminum oxide surfaces. ttu.edu These calculations provide fundamental information on reaction pathways, transition states, and the stability of various surface species.

DFT calculations have been employed to map out the reaction pathways for various surface reactions. For the atomic layer deposition (ALD) of alumina (B75360) using trimethylaluminum (B3029685) (TMA) and water, DFT studies on a hydroxylated alumina surface revealed that the reaction barriers for the ligand-exchange reactions between TMA and surface hydroxyl groups are significantly lower than previously thought. rsc.org

The study of dehydroxylation and dehydration energies for γ-Al2O3 and boehmite (γ-AlO(OH)) using DFT has shown that terminal OH groups on the γ-Al2O3 surface are the most reactive sites. ttu.edu The energy required to break the bridge OH bonds in boehmite is comparable to that of the terminal OH groups on γ-Al2O3. ttu.edu The nudged elastic band (NEB) method, a tool often used with DFT, helps in locating the minimum energy path and the transition state for surface processes like dissociation and diffusion. rsc.org For instance, the transition state for water diffusion on the α-Al2O3(1-102) surface involves the rotation of the water molecule. rsc.org

| Surface/Site | Process | Calculated Energy (eV) |

|---|---|---|

| γ-Al₂O₃ (Terminal Al(VI)-OH) | Dehydroxylation | Lowest Energy |

| γ-Al₂O₃ (Terminal Al(IV)-OH) | Dehydroxylation | Higher Energy |

| γ-AlO(OH) (Bridge OH) | Dehydroxylation | Comparable to Terminal OH on γ-Al₂O₃ |

Table 1: A summary of DFT calculated trends for dehydroxylation and dehydration energies on γ-Al₂O₃ and γ-AlO(OH) surfaces, indicating the relative reactivity of different hydroxyl sites. ttu.eduresearchgate.net

Quantum chemical calculations on the interaction of water with gas-phase aluminum oxide cluster anions (AlₓOᵧ⁻) have revealed surprising results regarding product stability. aip.orgnih.gov While oxygen-rich clusters (y > x) and those with stoichiometry similar to bulk alumina (like Al₂O₃⁻) tend to form hydroxide (B78521) products, aluminum-rich clusters (x > y) preferentially form metal hydrides. aip.orgnih.gov

These hydride species can be significantly more stable than their corresponding hydroxide isomers, in some cases by as much as 30–38 kcal/mol. aip.orgaip.org This preference for hydride formation in metal-rich clusters is a novel finding that adds a new dimension to the understanding of hydration mechanisms on small metal oxide clusters. aip.orgaip.org The high stability of the hydride is attributed to the electronic structure of the metal-rich clusters and the coordination environment of the aluminum and oxygen atoms. aip.org

| Cluster Anion | More Stable Product | Energy Difference (kcal/mol) |

|---|---|---|

| Al₂O⁻ | Hydride | ~37-38 |

| Al₃O₂⁻ | Hydride | ~37-38 |

| Al₅O₄⁻ | Hydride | ~33 |

| Al₂O₃⁻ | Hydroxide | 41 |

| Al₃O₄⁻ | Hydroxide | 6 |

Table 2: DFT calculations show that for aluminum-rich cluster anions, the hydride product is significantly more stable than the hydroxide product. For oxygen-rich clusters, the opposite is true. aip.orgaip.org Note: Positive energy difference indicates hydroxide is more stable.

Molecular Modeling of Surface Structures and Adsorption Sites

Molecular modeling, encompassing techniques from DFT to classical molecular dynamics, is essential for characterizing the surface structures of aluminum oxide hydrates and identifying preferential adsorption sites. nih.gov These models help interpret experimental data and provide a detailed picture of the mineral-water interface. researchgate.net

Atomistic molecular dynamics simulations of γ-alumina surfaces in contact with water show the formation of distinct hydration layers. acs.org The structure of these layers, including the density and orientation of water molecules, depends on the crystallographic face ( diva-portal.org vs. osti.gov). acs.org For example, the γ-alumina diva-portal.org surface induces longer-lasting interactions with interfacial water molecules compared to the osti.gov surface. acs.org The surface of gibbsite (α-Al(OH)₃) is dominated by hydroxyl groups, which can be singly or doubly coordinated to aluminum atoms, leading to different reactivities. rsc.org

Modeling of the fully hydrated α-Al₂O₃ (0001) surface indicates an oxygen-terminated structure with a contracted double Al layer beneath it. A semi-ordered layer of adsorbed water is found approximately 2.3 Å above the terminal oxygen layer. The identification of adsorption sites is crucial for understanding catalytic processes. For instance, on γ-alumina, water preferentially adsorbs near surface H₂O groups, forming hydrogen bonds with adjacent surface oxygen atoms. acs.org These detailed structural models are fundamental to predicting and controlling the surface chemistry of aluminum oxides. rsc.org

Application of Surface Complexation Models for Interfacial Equilibria

Surface complexation models (SCMs) provide a molecular-level framework for describing the interactions between mineral surfaces and aqueous solutions. These models treat sorption at the mineral-water interface as the formation of coordination complexes at specific surface sites, analogous to complexation reactions in solution. diva-portal.org The charging of aluminum oxide hydrate (B1144303) surfaces and their interaction with ions are governed by the nature of the surface hydroxyl groups and the surrounding solution chemistry.

Several SCMs have been developed to model these interfacial phenomena, with the Multisite Complexation (MUSIC) model being particularly prominent for aluminum oxides. acs.org The MUSIC model predicts the acid-base properties of surface hydroxyl groups based on their coordination environment. For instance, singly coordinated hydroxyl groups (≡AlOH) are more reactive and have a lower pKa than doubly coordinated (≡Al₂OH) or triply coordinated (≡Al₃OH) groups. acs.org

Potentiometric titrations and zeta potential measurements are key experimental techniques used to generate data for SCMs. diva-portal.org These studies have shown that the charging behavior of aluminum hydroxides like gibbsite can be complex, with different crystal faces exhibiting different reactivities. The edge faces of gibbsite crystals, which possess singly coordinated hydroxyl groups, are proton-reactive across a wide pH range. In contrast, the basal (001) plane, which contains primarily doubly coordinated hydroxyl groups, remains largely uncharged below pH 10. acs.org SCMs can successfully model this anisotropic charging behavior by assigning different reactivity to the different types of surface sites. acs.org

The adsorption of various ions, including electrolyte ions and pollutants like arsenate and phosphate (B84403), onto aluminum oxide hydrate surfaces has been successfully described using SCMs. mdpi.comiwaponline.com For example, studies on arsenate adsorption have shown that it preferentially binds to the more reactive, singly coordinated hydroxyl groups found on bayerite compared to the doubly coordinated groups on gibbsite. mdpi.com This is supported by both macroscopic adsorption data and first-principles Density Functional Theory (DFT) calculations. mdpi.com

Furthermore, SCMs have been employed to model the adsorption of actinides, such as europium(III) and americium(III), on various aluminum (hydr)oxide minerals, including corundum, γ-alumina, and gibbsite. researchgate.net These models often incorporate different types of surface sites (strong and weak) to accurately capture the observed adsorption behavior across a range of conditions. researchgate.net The development of these models is crucial for predicting the fate and transport of contaminants in environmental systems where aluminum oxides are prevalent.

It is important to note that factors such as impurities and the partial dissolution of the solid phase can influence the experimental data used to parameterize SCMs. acs.org Careful consideration of these effects is necessary to develop robust and predictive models of interfacial equilibria. acs.org

Interactive Data Table: Surface Complexation Model Parameters for Ion Adsorption on Aluminum (Hydr)oxides

Below is a representative table showcasing the types of parameters derived from surface complexation modeling for ion adsorption on aluminum (hydr)oxide minerals. The values are illustrative and can be adjusted based on specific experimental data.

| Mineral | Adsorbate | Surface Species | log K (Formation Constant) | Electrostatic Model |

|---|---|---|---|---|

| γ-Al₂O₃ | Eu(III) (strong site) | ≡SOH + Eu³⁺ ⇌ ≡SOEu²⁺ + H⁺ | - | CD-MUSIC |

| γ-Al₂O₃ | Eu(III) (weak site) | ≡WOH + Eu³⁺ ⇌ ≡WOEu²⁺ + H⁺ | - | CD-MUSIC |

| Gibbsite | Eu(III) | ≡AlOH + Eu³⁺ ⇌ ≡AlOEu²⁺ + H⁺ | - | DDL |

| Corundum | Am(III) (strong site) | ≡SOH + Am³⁺ ⇌ ≡SOAm²⁺ + H⁺ | - | CD-MUSIC |